molecular formula C15H18N4O2 B7450222 N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide

Cat. No.: B7450222
M. Wt: 286.33 g/mol
InChI Key: MXBPJGCCCBOXHG-UHFFFAOYSA-N
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Description

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide is a synthetic organic compound that features a benzamide group linked to a triazole ring, which is further connected to an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxolane Group: The oxolane group is introduced through a nucleophilic substitution reaction, where an oxolane derivative reacts with the triazole ring.

    Formation of Benzamide: The final step involves the acylation of the triazole-oxolane intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane moiety, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxirane derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is explored for its use in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism by which N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the benzamide group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]acetamide: Similar structure but with an acetamide group instead of benzamide.

    N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]phenylacetamide: Contains a phenylacetamide group, offering different steric and electronic properties.

Uniqueness

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide is unique due to its specific combination of functional groups, which allows for versatile interactions in both chemical and biological contexts. The presence of the benzamide group enhances its potential for medicinal applications compared to its analogs.

Properties

IUPAC Name

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(13-4-2-1-3-5-13)16-8-14-10-19(18-17-14)9-12-6-7-21-11-12/h1-5,10,12H,6-9,11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBPJGCCCBOXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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